![molecular formula C16H11ClN2O2 B564971 5-[(7-クロロ-4-キノリル)アミノ]-2-ヒドロキシベンズアルデヒド CAS No. 172476-18-5](/img/structure/B564971.png)

5-[(7-クロロ-4-キノリル)アミノ]-2-ヒドロキシベンズアルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

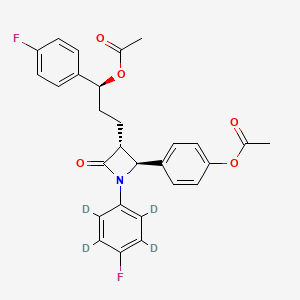

“5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde” is a chemical compound . It is a metabolite of Amodiaquin .

Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .

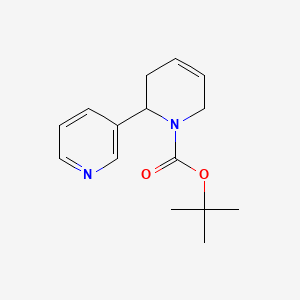

Molecular Structure Analysis

The molecular formula of “5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde” is C16H11ClN2O3 . Its average mass is 314.723 Da and its monoisotopic mass is 314.045807 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 508.4±50.0 °C at 760 mmHg, and a flash point of 261.3±30.1 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

科学的研究の応用

- 用途: 研究者は、この化合物の抗ウイルス活性、特にRNAウイルスの抗ウイルス活性について研究してきました。 ウイルス複製または侵入機構を阻害する可能性があります .

マラリア抑制活性

抗ウイルス活性

シッフ塩基形成

作用機序

Target of Action

Similar compounds with a 4-aminoquinoline nucleus have been found to display a wide range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It’s known that 4-aminoquinoline derivatives can interact with their targets through a nucleophilic aromatic substitution reaction .

Biochemical Pathways

Compounds with a similar structure have been found to impact a variety of biological pathways, depending on their specific targets .

Result of Action

Similar compounds have been found to display antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .

特性

IUPAC Name |

5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKNHPGTHFOACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675761 |

Source

|

| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172476-18-5 |

Source

|

| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。